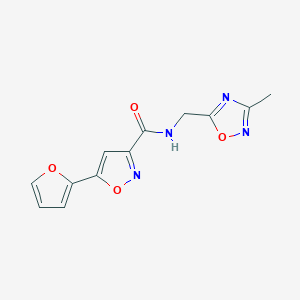

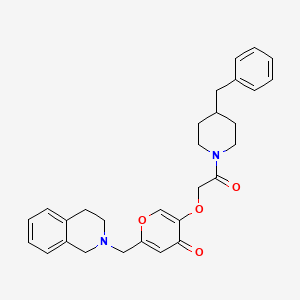

![molecular formula C11H13N3O2S B2545036 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 690688-63-2](/img/structure/B2545036.png)

3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.31 . It is also known as N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2S/c1-6-7(2)17-11-9(6)10(13-5-14-11)12-4-3-8(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,12,13,14) .Chemical Reactions Analysis

The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides. These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.31 . More specific physical and chemical properties such as melting point, IR spectrum, and NMR data are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Hybrid Catalysts in Synthesis: Pyranopyrimidine scaffolds, closely related to thieno[2,3-d]pyrimidines, are important precursors for medicinal applications due to their synthetic versatility and bioavailability. Research highlights the use of diversified hybrid catalysts (e.g., organocatalysts, metal catalysts, and nanocatalysts) for synthesizing pyrimidine derivatives, emphasizing the development of lead molecules through catalytic applications (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

Bioactive Substituted Nucleobases and Nucleosides

Pyrimidine nucleobases and nucleosides, including those substituted with thienyl groups, are critical in drug design due to their roles in antiviral, antitumor, and antimycobacterial activities. The review of these compounds demonstrates the importance of heteroaryl substituents in enhancing biological activity, offering a pathway for developing new therapeutic agents (Ostrowski, 2022).

Anti-inflammatory Applications

Pyrimidines exhibit potent anti-inflammatory effects, attributed to their inhibitory action on key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This review consolidates recent developments in the synthesis and exploration of pyrimidine derivatives for anti-inflammatory purposes, providing insights into structure-activity relationships and future directions for novel anti-inflammatory agents (Rashid et al., 2021).

Optoelectronic Materials

- Functionalized Quinazolines and Pyrimidines: The integration of pyrimidine rings into π-extended conjugated systems has shown significant potential for creating novel optoelectronic materials. These materials, including those derived from pyrimidine, have applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and as fluorescent probes. This review emphasizes the electroluminescent and photoluminescent properties of pyrimidine derivatives, underscoring their value in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-6-7(2)17-11-9(6)10(13-5-14-11)12-4-3-8(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTGYBZWTNZDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NCCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

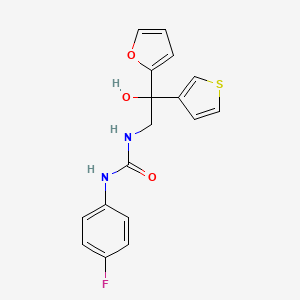

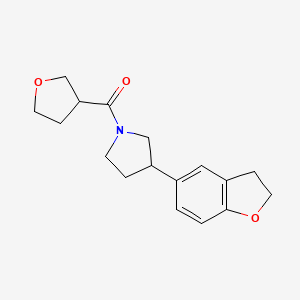

![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)

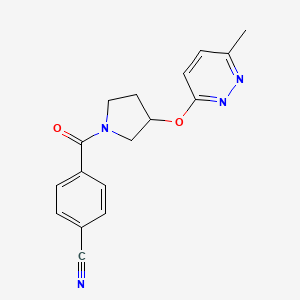

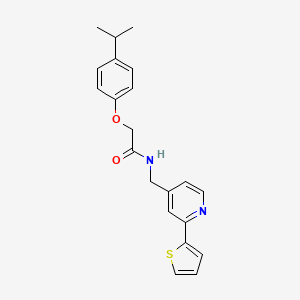

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

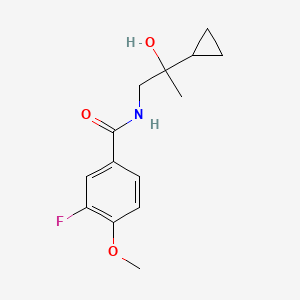

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2544973.png)

![Ethyl 4-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2544976.png)